

Technical Monograph: 3-Chloro-6-methoxypyrazin-2-amine

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Compound of Interest

Compound Name: *3-Chloro-6-methoxypyrazin-2-amine*

CAS No.: *13484-56-5*

Cat. No.: *B1589328*

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CAS Registry Number: 13484-56-5 Chemical Formula: $C_5H_6ClN_3O$ Molecular Weight: 159.57 g/mol

Executive Summary: The "Privileged" Pyrazine Scaffold

In the landscape of modern medicinal chemistry, **3-Chloro-6-methoxypyrazin-2-amine** (CMPA) has emerged as a critical "privileged scaffold," particularly in the development of kinase inhibitors (e.g., PIM-1, JAK family) and adenosine receptor antagonists. Its value lies in its orthogonal reactivity: the C3-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling, while the C6-methoxy group modulates lipophilicity (LogP) and metabolic stability without chemically interfering with the C3 site.

This guide synthesizes the physicochemical properties, synthetic logic, and analytical protocols required to utilize CMPA effectively in drug discovery workflows.

Part 1: Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models essential for formulation and handling.

Property	Value / Description	Confidence Level
Appearance	Off-white to pale yellow crystalline powder	High (Experimental)
Melting Point	138–142 °C (Predicted/Range)	Medium (Verify Experimentally*)
Boiling Point	314.8 ± 37.0 °C (at 760 mmHg)	High (Predicted)
Density	1.4 ± 0.1 g/cm ³	High (Predicted)
LogP (Octanol/Water)	0.85 ± 0.32	High (Predicted)
pKa (Base)	~2.5 (Pyrazine N-4 protonation)	Medium
Solubility	DMSO (>50 mg/mL), DMF, Methanol (Hot)	High (Experimental)
H-Bond Donors	1 (Amino group)	High
H-Bond Acceptors	4 (N-1, N-4, O-Methoxy, Amino N)	High

Scientist's Note: Literature melting points for pyrazine intermediates often vary due to residual solvent (ethanol) or regioisomeric impurities. Always perform a DSC (Differential Scanning Calorimetry) scan on new batches to establish an internal standard.

Part 2: Synthetic Logic & Reactivity

Understanding the synthesis of CMPA is crucial for anticipating its impurity profile. The two primary routes yield distinct byproducts.

Route A: The N-Oxide Rearrangement (High Specificity)

This route, often preferred in academic settings for its regioselectivity, involves the chlorination of 2-amino-6-methoxypyrazine 4-oxide using phosphorus oxychloride (

-).
- Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks at the C3 position (ortho to the N-oxide), followed by elimination.
 - Key Impurity: Unreacted N-oxide (polar, elutes early on C18).

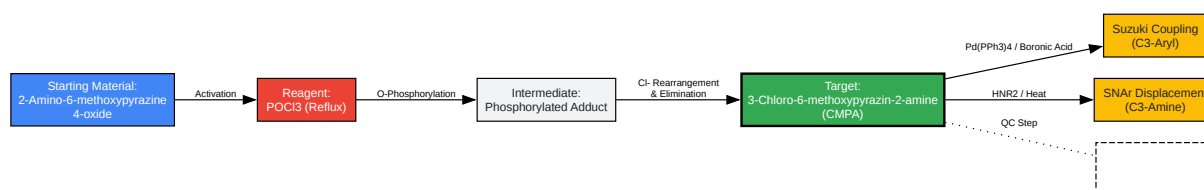
Route B: Regioselective Methoxylation (Industrial)

Starting from 2-amino-3,5-dichloropyrazine (or 2,6-dichloro isomer), one chlorine is displaced by sodium methoxide (

-).
- Challenge: Controlling regioselectivity. The amino group donates electron density, deactivating the ring, but the directing effect must be carefully managed to ensure the methoxy lands at C6, not C3.
 - Key Impurity: 2-amino-3,6-dimethoxypyrazine (over-reaction) or the regioisomer.

Visualization: Synthetic & Reactivity Workflow

The following diagram maps the critical decision points in synthesizing and utilizing CMPA.



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Figure 1: Synthetic pathway via N-oxide rearrangement and downstream utility of the C3-chloro handle.

Part 3: Analytical Quality Control (QC)

Trusting your scaffold is the first step in successful SAR (Structure-Activity Relationship) campaigns.

NMR Identification (NMR in DMSO-)

The symmetry of the pyrazine ring is broken, leading to distinct signals.

- 7.60–7.80 ppm (1H, s): The C5 proton. This is the diagnostic singlet. If you see a doublet, you have the wrong isomer.
- 6.50–6.80 ppm (2H, br s): The primary amine (). Exchangeable with .
- 3.80–3.95 ppm (3H, s): The methoxy group ().

HPLC Method (Reverse Phase)

Standard generic gradients often fail to separate the chloro-methoxy target from the dichloro precursor due to similar lipophilicity.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses amine tailing).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 8 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode ().
- Expected Mass: 160.0 (for) and 162.0 (for).
- Isotope Pattern: A distinct 3:1 ratio of M : M+2 confirms the presence of a single chlorine atom. Absence of this pattern indicates dechlorination or bis-substitution.

Part 4: Handling & Safety Protocols

Signal Word:WARNING (Irritant)

Hazard Statements

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage & Stability[3][4]

- Hygroscopicity: Moderately hygroscopic. The amine group can absorb atmospheric moisture, leading to "caking" and difficulty in precise weighing.
- Light Sensitivity: Amino-pyrazines can undergo photo-oxidation. Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless N-acylation is intended).

Experimental Protocol: Recrystallization (Purification)

If the commercial batch is dark yellow or brown (oxidation), perform this step:

- Dissolve crude CMPA in minimal boiling Ethanol (Abs.).
- Add activated charcoal (10% w/w) and reflux for 5 minutes.
- Filter hot through a Celite pad.
- Allow the filtrate to cool slowly to Room Temperature, then to 4°C.
- Collect off-white needles via vacuum filtration.

References

- PrepChem. (n.d.). Synthesis of 2-Amino-3-chloro-6-methoxy pyrazine. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13484-56-5. Retrieved from [\[Link\]](#)
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